Product packaging for Incretin(Cat. No.:CAS No. 54241-84-8)

Incretin

Cat. No.: B1656795
CAS No.: 54241-84-8
M. Wt: 4984 g/mol
InChI Key: MGXWVYUBJRZYPE-YUGYIWNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Incretins are a class of gastrointestinal hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), that are secreted after nutrient intake and play a fundamental role in regulating postprandial metabolism . These hormones are responsible for the "incretin effect" – the phenomenon whereby oral glucose elicits a significantly greater insulin response than intravenous glucose . GLP-1 and GIP stimulate glucose-dependent insulin secretion by binding to specific G-protein coupled receptors (GPCRs) on pancreatic β-cells, primarily through intracellular cAMP-mediated pathways involving PKA and Epac2 . In patients with type 2 diabetes (T2D), the this compound effect is severely diminished, making its restoration a cornerstone of modern therapeutic strategies . Beyond their insulinotropic effects, this compound hormones exert multiple other actions critical to metabolic research. GLP-1 suppresses glucagon secretion, delays gastric emptying, and enhances satiety via central actions in the brain, leading to reduced food intake and body weight . While the insulin-stimulating effect of GIP is often impaired in T2D, its role in lipid metabolism and potential synergistic interaction with GLP-1 is a major focus of current investigation . Research into this compound-based therapies has revolutionized the treatment of T2D and obesity, leading to the development of GLP-1 receptor agonists (e.g., liraglutide, semaglutide), DPP-4 inhibitors (which slow this compound degradation), and dual GIP/GLP-1 receptor agonists (e.g., tirzepatide) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C226H338N60O66S B1656795 Incretin CAS No. 54241-84-8

Properties

CAS No.

54241-84-8

Molecular Formula

C226H338N60O66S

Molecular Weight

4984 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)/t113-,114-,115-,116-,117-,118-,119-,120+,121+,134-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,180-,181-,182-,183-,184-,185-,186-/m0/s1

InChI Key

MGXWVYUBJRZYPE-YUGYIWNOSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

sequence

YAEGTFISDYSIAMDKIHQQDFVNWLLAQKGKKNDWKHNITQ

Origin of Product

United States

Cellular and Molecular Mechanisms of Incretin Synthesis and Secretion

Incretin-Producing Enteroendocrine Cells (EECs)

Enteroendocrine cells are specialized secretory cells lining the intestinal tract, forming the largest endocrine system in the body. They are responsible for releasing over 20 different hormones, including incretins, which regulate various physiological functions such as digestion, motility, glucose homeostasis, and appetite. nih.govnih.govnih.gov

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino-acid peptide hormone primarily synthesized and secreted by enteroendocrine K-cells. taylorandfrancis.comannualreviews.org These K-cells are predominantly located with high density in the duodenum and upper jejunum, although they are present throughout the small intestine. taylorandfrancis.comannualreviews.orgnih.govnih.gov GIP is derived from the proteolytic processing of its precursor, pre-pro GIP. taylorandfrancis.com

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino-acid peptide hormone produced and secreted by intestinal enteroendocrine L-cells. researchgate.netwikipedia.org L-cells are found throughout the gastrointestinal (GI) tract, with their density increasing towards the distal region of the gut, predominantly in the ileum and colon. frontiersin.orgmdpi.comglucagon.comdiabetesjournals.orgnih.govisciii.es While traditionally thought to be concentrated distally, small numbers of GLP-1-positive L-cells can be found throughout the small bowel. glucagon.com Human L-cells are localized in the distal ileum and colon, but the significant surface area of the small intestine means that the upper small intestine also contains substantial L-cell numbers despite a relatively lower density. mdpi.comnih.gov

While K-cells are generally associated with GIP and L-cells with GLP-1, significant co-expression of both this compound peptides occurs in human duodenal enteroendocrine cells. physiology.orgphysiology.orgresearchgate.netnih.gov Studies have shown that in human duodenum, L-cells are present in roughly equal numbers as K-cells. physiology.orgphysiology.orgnih.gov A subpopulation of these cells, termed "L/K cells," can contain both GLP-1 and GIP. physiology.orgphysiology.orgnih.govpnas.org For instance, in subjects with normal glucose tolerance, approximately 5% of duodenal enteroendocrine cells co-expressed both hormones. physiology.orgnih.gov This co-localization suggests that duodenal L-cells may contribute to the early phase of postprandial GLP-1 release, similar to GIP secretion by K-cells. physiology.org

Table 1: Localization of this compound-Producing Enteroendocrine Cells

This compound HormoneProducing Cell TypePrimary Localization
GIPK-cellsDuodenum, Upper Jejunum taylorandfrancis.comannualreviews.orgnih.govnih.gov
GLP-1L-cellsIleum, Colon (increasing density distally), also present in small bowel frontiersin.orgmdpi.comglucagon.comdiabetesjournals.orgnih.govisciii.es

GLP-1 is derived from the tissue-specific post-translational processing of the proglucagon peptide, a 160-amino-acid precursor. wikipedia.orgdiabetesjournals.orgfrontiersin.orgoup.com This processing differs based on the cell type. In intestinal L-cells, proglucagon is predominantly cleaved by prohormone convertase 1/3 (PC1/3). wikipedia.orgfrontiersin.orgoup.combioscientifica.comresearchgate.net This enzymatic cleavage yields several products, including glicentin, oxyntomodulin, GLP-1, intervening peptide-2 (IP-2), and glucagon-like peptide-2 (GLP-2). wikipedia.orgdiabetesjournals.orgoup.com In contrast, in pancreatic alpha-cells, proglucagon is cleaved by prohormone convertase 2 (PC2) to produce glucagon (B607659), glicentin-related pancreatic peptide (GRPP), and intervening peptide-1 (IP-1). wikipedia.orgfrontiersin.orgoup.combioscientifica.com The initial product, GLP-1 (1–37), can undergo further amidation and proteolytic cleavage to form the two biologically active forms: GLP-1 (7–36) amide and GLP-1 (7–37). wikipedia.orgmdpi.com

Table 2: Proglucagon Processing in Different Cell Types

Cell TypePrimary Prohormone ConvertaseMajor Proglucagon Products
Intestinal L-cellsPC1/3Glicentin, Oxyntomodulin, GLP-1, IP-2, GLP-2 wikipedia.orgdiabetesjournals.orgoup.com
Pancreatic α-cellsPC2Glicentin-related pancreatic peptide (GRPP), Glucagon, IP-1 wikipedia.orgoup.com

Nutrient-Sensing Mechanisms in Enteroendocrine Cells

Enteroendocrine cells are strategically positioned within the intestinal epithelium with apical processes extending to the lumen, allowing them to directly sense luminal contents. researchgate.netnih.govmdpi.com The mechanisms controlling hormone secretion depend on the nature of the stimulus and involve various signaling pathways, including nutrient transporters and G protein-coupled receptors (GPCRs). researchgate.netnih.govnih.govnih.gov

Glucose-stimulated release of GLP-1 and GIP from enteroendocrine cells is critically dependent on the absorption of carbohydrates. mdpi.com Monosaccharides are transported into these cells via active and facilitative glucose transporters. mdpi.com A key active glucose transporter involved is the sodium-glucose linked transporter 1 (SGLT1), which is located on the apical surface of the intestinal epithelial layer and expressed in both GIP- and GLP-1-releasing EECs. nih.govmdpi.comnih.govresearchgate.net

The mechanism of carbohydrate sensing involves the uptake of glucose into the EEC along with sodium ions via SGLT1. nih.govresearchgate.net This sodium entry into the cell causes membrane depolarization. researchgate.netresearchgate.net This depolarization subsequently activates voltage-gated Ca2+ channels, leading to an increase in intracellular calcium. researchgate.netfrontiersin.orgresearchgate.net The rise in intracellular calcium facilitates the fusion of this compound-containing vesicles with the cell membrane and the subsequent release of the this compound peptides into the bloodstream. researchgate.netfrontiersin.orgresearchgate.net Both K-cells and L-cells contain glucosensory molecules such as glucokinase and glucose transporters 1, 2, and 3. physiology.orgphysiology.orgnih.gov

Table 3: Key Components in Carbohydrate Sensing in Enteroendocrine Cells

ComponentRole
Sodium-Glucose Linked Transporter 1 (SGLT1)Apical transporter for glucose and sodium uptake into EECs, crucial for glucose-stimulated this compound release. nih.govmdpi.comnih.govresearchgate.net
Membrane DepolarizationOccurs due to Na+ entry via SGLT1. researchgate.netresearchgate.net
Voltage-Gated Ca2+ ChannelsActivated by membrane depolarization, leading to Ca2+ influx. researchgate.netfrontiersin.orgresearchgate.net
Intracellular Ca2+ IncreaseTriggers the exocytosis of this compound-containing vesicles. researchgate.netfrontiersin.orgresearchgate.net
Glucokinase, Glucose Transporters 1, 2, 3Glucosensory molecules present in K-cells and L-cells, indicating their direct glucose responsiveness. physiology.orgglucagon.comphysiology.orgnih.gov

Carbohydrate Sensing Pathways

Role of Sodium-Glucose Transporter 1 (SGLT1) in Glucose Uptake and Secretion

Sodium-Glucose Transporter 1 (SGLT1) is a key player in carbohydrate sensing and glucose-induced this compound release, particularly in the upper small intestine nih.govmdpi.comnih.gov. SGLT1 facilitates the co-transport of glucose and sodium ions across the brush border membrane of EECs nih.gov. This electrogenic process is critical for driving membrane depolarization, which subsequently triggers electrical activity, voltage-gated calcium entry, and ultimately, peptide release nih.govnih.gov.

Studies have demonstrated that glucose-dependent GLP-1 and GIP secretion in vitro is inhibited by pharmacological SGLT1 inhibitors like phloridzin nih.govmdpi.comnih.gov. Furthermore, SGLT1 knockout mice exhibit impaired GIP and early GLP-1 release following oral glucose administration nih.govnih.govnih.gov. SGLT1 is considered the primary intestinal glucose transporter, even at high luminal glucose concentrations, and is pivotal for both intestinal glucose absorption and glucose-induced this compound secretion nih.govresearchgate.net. The expression of SGLT1 can be upregulated by intracellular glucose and luminal nutrients, adapting glucose absorption to dietary intake nih.gov.

Table 1: Role of SGLT1 in this compound Secretion

Mechanism/ObservationEffect on this compound SecretionSupporting Evidence
SGLT1-mediated glucose and Na+ co-transportTriggers membrane depolarization and subsequent this compound release nih.govnih.gov
Pharmacological SGLT1 inhibition (e.g., phloridzin)Prevents glucose-dependent GLP-1 and GIP secretion in vitro nih.govmdpi.comnih.gov
SGLT1 knockout miceImpaired GIP and early GLP-1 release after oral glucose nih.govnih.govnih.gov
Non-metabolizable SGLT1 substrate (α-MDG)Significantly increases plasma GIP and GLP-1 levels nih.gov
Mechanisms of Membrane Depolarization and Calcium Influx

The transport of glucose via SGLT1 leads to membrane depolarization in EECs nih.govnih.gov. This depolarization activates voltage-gated calcium channels (VGCCs), resulting in an increase in intracellular calcium (Ca²⁺) levels nih.govnih.gov. The rise in intracellular Ca²⁺ is a primary trigger for the exocytosis of hormone-containing vesicles, leading to the release of gut hormones, including incretins, into the systemic circulation bioscientifica.comcambridge.orgnih.gov. Cyclic AMP (cAMP) also plays a crucial role, as its elevation in L-cells promotes hormone release by enhancing electrical activity, activating VGCCs, and potentiating Ca²⁺-dependent exocytosis bioscientifica.com.

SGLT1-Independent Mechanisms of GLP-1 Secretion in vivo

While SGLT1 is critical for glucose-stimulated this compound secretion in vitro, in vivo studies in humans and animal models lacking functional SGLT1 have shown that GLP-1 can still be secreted in response to oral glucose, whereas GIP secretion is absent cam.ac.uk. This suggests the existence of SGLT1-independent mechanisms for GLP-1 release in vivo cam.ac.uk. One proposed mechanism involves the fermentation of unabsorbed glucose by the gut microbiome in the colon, which generates short-chain fatty acids (SCFAs) cam.ac.uk. These SCFAs have the potential to stimulate GLP-1 release cam.ac.uk.

Lipid Sensing Pathways: Involvement of G-Protein Coupled Receptors (GPCRs)

Lipid sensing in EECs is primarily mediated by G-protein coupled receptors (GPCRs) bioscientifica.comnih.govresearchgate.net. These receptors respond to products of fat digestion, such as free fatty acids (FFAs) and monoacylglycerols bioscientifica.comnih.govresearchgate.net. Key GPCRs involved in lipid-induced this compound secretion include:

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40 (CID: 9942488) : Highly expressed in K- and L-cells, FFAR1 binds medium to long-chain fatty acids and mediates lipid-induced this compound hormone release mdpi.comnih.gov. Studies in FFAR1 knockout mice have shown impaired GIP and GLP-1 release following a high-fat diet mdpi.comglucagon.com.

GPR119 (CID: 6959556) : This receptor senses monoacylglycerols and derivatives of oleate (B1233923) (C18:1) bioscientifica.comnih.govbiomolther.org. Activation of GPR119 by synthetic agonists leads to increased release of insulin (B600854) and GLP-1, and improved glucose tolerance nih.gov.

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120 (CID: 9942488) : This receptor acts as a physiological receptor for omega-3 fatty acids and is involved in anti-inflammatory and insulin-sensitizing effects nih.govfrontiersin.org.

Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3) : These receptors are activated by short-chain fatty acids (SCFAs) nih.govfrontiersin.org. FFAR2 and FFAR3 are highly expressed in L-cells in the terminal ileum and colon and contribute to GLP-1 release frontiersin.org.

Activation of these GPCRs, particularly Gαq-coupled receptors like FFAR1 and FFAR4, leads to the activation of phospholipase C beta (PLCβ) and inositol (B14025) (1,4,5)-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores cambridge.orgresearchgate.netnih.gov. Gαs-coupled receptors, such as GPR119 and GPBAR1, elevate intracellular cAMP levels, which synergizes with Ca²⁺ signals to stimulate this compound secretion bioscientifica.combioscientifica.com.

Table 2: Key GPCRs in Lipid Sensing and this compound Release

GPCR NamePubChem CIDLigand TypeG-protein CouplingEffect on this compound Secretion
FFAR1 (GPR40)9942488Medium- to long-chain fatty acidsGαqStimulates GLP-1 and GIP release mdpi.comnih.gov
GPR1196959556Monoacylglycerols, oleate derivativesGαsStimulates GLP-1 release bioscientifica.comnih.govnih.gov
FFAR4 (GPR120)9942488Omega-3 fatty acidsGαqContributes to this compound release nih.govfrontiersin.org
FFAR2441221Short-chain fatty acidsGαi/qRegulates GLP-1 release nih.govfrontiersin.org
FFAR3441220Short-chain fatty acidsGαiRegulates GLP-1 release nih.govfrontiersin.org

Protein Sensing Mechanisms in this compound Release

Protein sensing in EECs occurs after protease digestion into oligopeptides and amino acids bioscientifica.combioscientifica.com. Several GPCRs have been implicated in sensing peptides and amino acids, including:

Calcium Sensing Receptor (CASR) (CID: 10118833) : Activated by aromatic amino acids such as phenylalanine (CID: 6140) and tryptophan (CID: 6305) bioscientifica.combioscientifica.com.

Umami Taste Receptors (TAS1R1/TAS1R2) : Involved in sensing umami taste, which is associated with amino acids bioscientifica.combioscientifica.commdpi.com.

GPR142 (CID: 16219803) : A Gαq-coupled GPCR that senses aromatic amino acids like tryptophan and phenylalanine bioscientifica.combioscientifica.comendocrine-abstracts.org. GPR142 agonists have been shown to increase plasma GIP and GLP-1 levels bioscientifica.comendocrine-abstracts.org.

H+/peptide co-transporter (PEPT1) : This electrogenic transporter facilitates the uptake of dipeptides like glycine-sarcosine (Gly-Sar) (CID: 10452) into EECs, leading to membrane depolarization and activation of voltage-gated calcium channels, contributing to hormone secretion mdpi.com.

While the exact mechanisms are still being elucidated, amino acids like arginine (CID: 227), phenylalanine, tryptophan, and valine (CID: 6287) have been shown to stimulate GLP-1 release bioscientifica.combioscientifica.com. The MAPK ERK1/2 pathway has also been observed to be activated in response to meat hydrolysates or essential amino acid mixtures, potentially linking to GLP-1 release nih.gov.

Non-Nutrient Stimuli for this compound Secretion: Enteral Progesterone (B1679170) and Bile Acids

Beyond macronutrients, certain non-nutrient luminal components can also stimulate this compound secretion.

Enteral Progesterone (CID: 5994) : Progesterone has been shown to increase GLP-1 secretion and extracellular signal-related kinase 1/2 (ERK1/2) phosphorylation in enteroendocrine cells glucagon.comnih.govnih.govdiabetesincontrol.com. This effect is mediated by membrane progesterone receptors, specifically Paqr5 and Paqr7, and is independent of classical progesterone receptor antagonists like RU486 (CID: 5363659) nih.govnih.govdiabetesincontrol.comoup.com. Enteral administration of progesterone has been observed to increase plasma GLP-1, GIP, and insulin levels, improving oral glucose tolerance in mice nih.govnih.govdiabetesincontrol.comoup.com.

Bile Acids : Bile acids, which assist in fat digestion, also stimulate this compound hormone secretion nih.govresearchgate.net. In L-cells, bile acids appear to stimulate GLP-1 secretion through the activation of the predominantly Gαs-coupled receptor TGR5 (also known as GPBAR1) bioscientifica.comnih.govfrontiersin.org. This activation leads to an elevation of cAMP bioscientifica.com.

Intracellular Signaling Cascades Governing this compound Release

The stimulation of this compound release by various nutrient and non-nutrient pathways ultimately converges on intracellular signaling cascades that lead to hormone exocytosis nih.gov. Two major intracellular second messengers, cyclic AMP (cAMP) and calcium (Ca²⁺), are critical for this compound secretion cambridge.orgmedscape.orgfrontiersin.orgscirp.org.

cAMP Pathway : Produced by adenylate cyclase (AC) upon activation of Gαs-coupled receptors, cAMP generally signals via protein kinase A (PKA) (CID: 11099) and exchange proteins activated by cAMP (Epac1/2) (CID: 107936) bioscientifica.commedscape.orgnih.govnih.gov. In EECs, cAMP elevations promote hormone release by enhancing electrical activity, activating voltage-gated Ca²⁺ channels, and potentiating Ca²⁺-dependent exocytosis bioscientifica.com. PKA also induces the closure of ATP-sensitive K⁺ (KATP) channels, facilitating membrane depolarization and prolonging action potentials nih.gov.

Calcium (Ca²⁺) Pathway : Activation of Gαq-coupled receptors leads to the activation of phospholipase C beta (PLCβ) and inositol (1,4,5)-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores cambridge.orgjci.org. The consequent rise in intracellular Ca²⁺ is a primary trigger for exocytosis cambridge.org. Both cAMP and Ca²⁺ signals synergize in stimulating GLP-1 secretion, implying a convergence of these pathways bioscientifica.com.

Table 3: Intracellular Signaling Molecules in this compound Release

Signaling MoleculePubChem CIDRole in this compound ReleaseAssociated Pathways
Cyclic AMP (cAMP)6076Enhances electrical activity, activates VGCCs, potentiates Ca²⁺-dependent exocytosisGαs-coupled GPCRs, PKA, Epac1/2 bioscientifica.commedscape.orgnih.gov
Calcium (Ca²⁺)274Primary trigger for exocytosis, increased by membrane depolarization and GPCR activationSGLT1, VGCCs, Gαq-coupled GPCRs, IP₃ bioscientifica.comnih.govcambridge.orgnih.gov
Protein Kinase A (PKA)11099Mediates cAMP effects, influences ion channels, promotes insulin production and releasecAMP pathway bioscientifica.commedscape.orgnih.gov
Epac1/2107936cAMP-regulated guanine (B1146940) nucleotide exchange factors, stimulate Ca²⁺ influx and releasecAMP pathway medscape.orgnih.gov
Inositol (1,4,5)-trisphosphate (IP₃)5459392Triggers Ca²⁺ release from intracellular storesGαq-coupled GPCRs, PLCβ cambridge.orgjci.org
ERK1/2 (MAPK pathway)135384196Involved in progesterone-induced GLP-1 secretion and protein sensingMembrane progesterone receptors, protein hydrolysates nih.govnih.govnih.gov

The interplay between these pathways ensures a robust and regulated release of this compound hormones in response to various luminal stimuli, contributing to postprandial glucose homeostasis.

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling

Enteroendocrine cells express a diverse array of GPCRs that act as nutrient sensors. For instance, glucose sensing involves the T1R2-T1R3 heterodimer, which plays a role in triggering this compound hormone secretion. researchgate.netcambridge.org Fatty acids are sensed by GPCRs such as GPR40 (FFAR1), GPR120, GPR41 (FFAR3), and GPR43 (FFAR2). GPR40 and GPR120 respond to medium and long-chain fatty acids, while GPR41 and GPR43 are activated by short-chain fatty acids. researchgate.netcambridge.orgkent.ac.uk GPR119 also senses endogenous lipid derivatives. researchgate.net Protein hydrolysates and amino acids are detected by receptors like the Calcium-sensing receptor (CaSR) and the T1R1-T1R3 heterodimer. researchgate.netcambridge.org

Upon activation, these GPCRs typically couple to trimeric G-proteins, primarily Gαs or Gαq, to initiate downstream signaling cascades. frontiersin.org

Gαs-coupled receptors : Activation of Gαs leads to the stimulation of adenylyl cyclase, increasing intracellular levels of cyclic AMP (cAMP). frontiersin.org Elevated cAMP then activates protein kinase A (PKA) and exchange protein activated by cAMP 2 (Epac2). frontiersin.org These pathways amplify glucose-stimulated insulin secretion and are crucial for this compound action. frontiersin.org

Gαq-coupled receptors : Activation of Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). frontiersin.orgoup.com DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. frontiersin.orgoup.com

Both Gαs-cAMP and Gαq-PLC signaling pathways converge on common targets that regulate exocytosis. frontiersin.org Notably, in conditions mimicking diabetes, such as persistent membrane depolarization of β-cells, a switch from Gs to Gq signaling can occur, influencing the effectiveness of GLP-1 and GIP. GLP-1 can activate both Gq and Gs, whereas GIP primarily activates Gs. researchgate.netnews-medical.netnih.govjci.org

Role of Intracellular Calcium Mobilization

Intracellular calcium (Ca2+) mobilization is a critical step in the exocytosis of this compound hormones. The activation of Gq-coupled GPCRs leads to the generation of IP3, which binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of Ca2+ from intracellular stores into the cytoplasm. frontiersin.orgoup.com This increase in cytosolic Ca2+ concentration is essential for secretagogue-induced hormone release. nih.gov

Furthermore, cAMP, generated by Gs-coupled receptor activation, can also influence intracellular Ca2+ dynamics. cAMP promotes Ca2+ influx through voltage-dependent Ca2+ channels and its mobilization from intracellular stores, with both PKA and Epac2 appearing to be relevant for these mechanisms. mdpi.com The elevation in cytoplasmic free Ca2+ concentration triggers the exocytotic response, which is further potentiated by increased cAMP levels. This potentiation is largely attributed to cAMP's ability to accelerate granule mobilization, thereby increasing the pool of granules readily available for release. physiology.org

Involvement of Ion Channels and Nutrient Transporters

Ion channels and nutrient transporters play integral roles in the cellular mechanisms of this compound secretion.

Nutrient Transporters : The sodium-glucose cotransporter 1 (SGLT1) is pivotal for intestinal glucose absorption and acts as a primary glucose sensor for glucose-induced this compound secretion in enteroendocrine cells. plos.orgsemanticscholar.orgphysiology.orgnih.govnih.gov SGLT1-mediated glucose transport is an electrogenic process, meaning it involves the co-transport of Na+ ions with glucose, leading to membrane depolarization. nih.govnih.govmdpi.com This depolarization is crucial for initiating the signaling cascade that culminates in this compound secretion. nih.govnih.gov Studies have shown that the absence of SGLT1 abolishes glucose-induced GIP and GLP-1 responses. plos.org

Ion Channels : The membrane depolarization induced by SGLT1 activity can lead to the activation and opening of voltage-gated Ca2+ channels (VDCCs), allowing extracellular Ca2+ to influx into the cell. frontiersin.orgnih.gov This influx further contributes to the rise in intracellular Ca2+ levels, triggering the exocytosis of this compound-containing vesicles. frontiersin.org ATP-sensitive K+ (KATP) channels also play a crucial role in coupling metabolic status to electrical activity in β-cells, which is relevant for this compound-potentiated insulin secretion. frontiersin.orgnih.gov

Gene Expression Regulation of this compound Hormones

The production of this compound hormones, GLP-1 and GIP, is tightly regulated at the transcriptional level, ensuring appropriate responses to nutrient availability.

Transcriptional Control of Proglucagon and Pro-GIP Genes

GLP-1 is derived from the proglucagon gene (GCG), which is expressed in intestinal L-cells. researchgate.netcreative-diagnostics.comoup.com The pro-GIP gene (GIP) encodes GIP and is expressed in intestinal K-cells. reactome.orgoup.comtaylorandfrancis.com

Proglucagon Gene (GCG) : The proglucagon gene is primarily expressed in pancreatic α-cells, intestinal L-cells, and certain brain neurons. researchgate.netoup.com In L-cells, proglucagon is processed by prohormone convertase 1/3 (PC1/3) to yield active GLP-1, GLP-2, and oxyntomodulin. creative-diagnostics.com Transcriptional control of the proglucagon gene involves several transcription factors and regulatory elements. For instance, the G1 element and four enhancer elements (G2-G5) in the proglucagon gene promoter are important for its transcription. bioscientifica.com Transcription factors such as Pax-6, Cdx-2/3, and ISL-1 have been implicated in regulating proglucagon gene expression. oup.comoup.com cAMP activation, often through PKA and Epac pathways, can up-regulate proglucagon expression by increasing its gene transcription. researchgate.netnih.govglucagon.com

Pro-GIP Gene (GIP) : The human GIP gene is located on chromosome 17 (17q21.3-q22) and consists of six exons. oup.comtaylorandfrancis.com The transcription factors PAX6 and PDX-1 activate the transcription of the GIP gene in intestinal K-cells. reactome.orgoup.comoup.comoup.com A binding motif for the GATA family of DNA-binding proteins (specifically GATA-4) and a cis-regulatory region that binds ISL-1 have been identified in the GIP promoter, both necessary for GIP expression. oup.comoup.com PDX-1 is essential for GIP gene expression in mouse intestinal mucosa. oup.comoup.com

Influence of Wnt/β-catenin Signaling Pathway on this compound Gene Expression

The Wnt/β-catenin signaling pathway plays a significant role in regulating the gene expression of this compound hormones. isciii.esnih.govresearchgate.netresearchgate.netisciii.es This pathway is crucial for various physiological processes, including cell survival, migration, proliferation, and differentiation, and has been linked to metabolic homeostasis. journalgrid.com

In the canonical Wnt pathway, Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors, leading to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gove-dmj.org This inhibition prevents the phosphorylation-dependent degradation of β-catenin, allowing β-catenin to accumulate in the cytoplasm and translocate into the nucleus. isciii.esnih.govresearchgate.netisciii.es In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors (e.g., TCF7L2, also known as TCF-4), which then activates the transcription of Wnt target genes. isciii.esnih.govresearchgate.netisciii.esjournalgrid.come-dmj.orgd-nb.info

Studies have demonstrated that the Wnt/β-catenin pathway, particularly through its effectors β-catenin and TCF7L2, positively regulates the expression of both the proglucagon (GCG) and pro-GIP (GIP) genes in intestinal enteroendocrine L-cells and K-cells, respectively. isciii.esnih.govresearchgate.netresearchgate.netisciii.esjournalgrid.come-dmj.orgd-nb.info For instance, TCF7L2 and β-catenin specifically up-regulate GCG mRNA expression and GLP-1 production in gut endocrine L-cells. nih.gov The activation is mediated by the binding of β-catenin/TCF7L2 to enhancer elements in the GCG promoter. d-nb.info Similarly, Wnt signaling stimulates GIP transcription, with evidence suggesting that β-catenin/LEF-1 complexes may replace TCF7L2/HDAC complexes on the GIP promoter to promote expression. d-nb.info Glucose can also enhance the hexosamine biosynthetic pathway, leading to N-linked glycosylation of β-catenin, which prevents its degradation and promotes its nuclear accumulation, thereby stimulating this compound gene expression. isciii.esresearchgate.net

Molecular Pharmacology of Incretin Receptors and Downstream Signaling

Incretin Receptor Classification: Class B G-Protein Coupled Receptors (GPCRs)

The receptors for both GIP and GLP-1 are members of the Class B (or secretin family) of G-protein coupled receptors (GPCRs) nih.govphysiology.org. This family is characterized by a large N-terminal extracellular domain (ECD) of approximately 120 residues, a seven-transmembrane helical domain (TMD) that is typical of all GPCRs, and a C-terminal intracellular tail nih.govwikipedia.orgoup.com. Despite sharing considerable sequence homology of about 40%, the GLP-1 and GIP receptors exhibit high selectivity for their respective peptide ligands nih.gov.

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a key therapeutic target for type 2 diabetes and obesity dntb.gov.ua. It is a transmembrane protein widely expressed in the human body, including on pancreatic β-cells, α-cells, and δ-cells, as well as in the intestines, stomach, lungs, heart, kidneys, and the central nervous system frontiersin.org. Activation of GLP-1R by its endogenous ligand GLP-1 or by exogenous agonists triggers signaling pathways that enhance glucose-stimulated insulin (B600854) secretion, suppress glucagon (B607659) release, delay gastric emptying, and promote satiety frontiersin.orgnih.gov. The human GLP-1R gene is located on chromosome 6 wikipedia.org.

The Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR), also known as the gastric inhibitory polypeptide receptor, is the cognate receptor for the this compound hormone GIP proteopedia.orgnih.govbioscientifica.com. GIPR expression is found in various peripheral organs and the brain, including pancreatic islet cells bioscientifica.comguidetopharmacology.org. Similar to GLP-1R, GIPR activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion proteopedia.orgbioscientifica.com. The binding of GIP to GIPR is a critical step in the this compound effect, which accounts for a significant portion of postprandial insulin release bioscientifica.com.

Table 1: Comparison of this compound Receptors
FeatureGlucagon-Like Peptide-1 Receptor (GLP-1R)Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR)
Receptor Class Class B GPCR (Secretin Family) nih.govClass B GPCR (Secretin Family) nih.gov
Endogenous Ligand Glucagon-Like Peptide-1 (GLP-1) frontiersin.orgGlucose-Dependent Insulinotropic Polypeptide (GIP) proteopedia.org
Primary Function in Pancreas Enhances glucose-dependent insulin secretion, inhibits glucagon secretion frontiersin.orgnih.govEnhances glucose-dependent insulin secretion proteopedia.orgbioscientifica.com
Structural Domains Large N-terminal Extracellular Domain (ECD) and a Transmembrane Domain (TMD) nih.govwikipedia.orgLarge N-terminal Extracellular Domain (ECD) and a Transmembrane Domain (TMD) nih.gov

The activation of Class B GPCRs like the this compound receptors follows a "two-domain" or "two-step" binding model mdpi.comoup.com.

Initial Binding (Affinity Trap): The C-terminal portion of the peptide ligand (e.g., GLP-1 or GIP) first binds with high affinity to the large N-terminal extracellular domain (ECD) of the receptor nih.govoup.comnih.gov. This initial interaction acts as an "affinity trap," concentrating the ligand at the receptor surface oup.com. Crystal structures reveal that the ligand adopts an α-helical conformation and that hydrophobic interactions are a primary driving force for this binding to the ECD nih.gov.

Receptor Activation: This initial binding facilitates a secondary interaction where the N-terminal region of the peptide ligand engages with the transmembrane domain (TMD) and extracellular loops of the receptor nih.govoup.com. This second step is thought to induce a conformational change in the receptor, leading to its activation and the subsequent engagement of intracellular signaling proteins nih.gov.

Intracellular Signaling Pathways Activated by this compound Receptors

Upon activation, this compound receptors couple to intracellular heterotrimeric G-proteins to initiate downstream signaling cascades. The predominant pathway utilized by both GLP-1R and GIPR is the Gαs/cAMP pathway mdpi.comnih.gov.

Ligand binding to either GLP-1R or GIPR induces a conformational change that promotes its coupling to the stimulatory G-protein, Gs nih.govresearchgate.net. This interaction causes the Gαs subunit to release its bound guanosine diphosphate (GDP) and bind guanosine triphosphate (GTP), leading to its dissociation from the Gβγ subunits and the receptor oup.comwikipedia.org. The activated Gαs subunit then binds to and activates the enzyme adenylate cyclase nih.govwikipedia.org.

Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP), resulting in a rapid accumulation of intracellular cAMP nih.govresearchgate.netresearchgate.net. This elevation in cAMP is a critical event that mediates many of the physiological effects of incretins, particularly in the pancreatic β-cell nih.gov.

The primary intracellular effector of cAMP is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA) nih.govwikipedia.org. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits wikipedia.orgyoutube.com.

The accumulation of intracellular cAMP leads to the binding of four cAMP molecules to the two regulatory subunits of the PKA holoenzyme wikipedia.org. This binding induces a conformational change that causes the regulatory subunits to detach, releasing the two catalytic subunits in their active form wikipedia.org. These free catalytic subunits can then phosphorylate a variety of protein substrates on specific serine and threonine residues, thereby altering their activity and function nih.govyoutube.com.

The subcellular targeting of PKA via A-kinase-anchoring proteins (AKAPs) is crucial for ensuring the precise phosphorylation of substrates at specific intracellular locations, which facilitates this compound-mediated effects like insulin secretion nih.gov.

Key substrates of PKA in the context of this compound signaling include:

Components of the exocytosis machinery: PKA phosphorylates proteins like Snapin, which directly activates the machinery responsible for the fusion of insulin-containing granules with the cell membrane, promoting insulin secretion researchgate.net.

Ion Channels: In pancreatic β-cells, PKA directly phosphorylates the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels, contributing to membrane depolarization and subsequent calcium influx that triggers insulin exocytosis nih.gov.

Other Signaling Proteins: PKA can phosphorylate and regulate other signaling molecules and transcription factors, such as the cAMP-response element-binding protein (CREB), influencing gene expression related to cell proliferation and survival bioscientifica.comoup.com.

Table 2: Selected PKA Substrates in this compound Signaling
SubstrateFunction/Role in this compound PathwayReference
Snapin Activates the exocytosis machinery for insulin granule fusion. researchgate.net
Sulfonylurea Receptor 1 (SUR1) A regulatory subunit of K-ATP channels; phosphorylation contributes to membrane depolarization. nih.gov
cAMP-response element-binding protein (CREB) Transcription factor involved in gene expression for cell proliferation and survival. bioscientifica.comoup.com
Myosin Phosphatase Target Subunit 1 (MYPT1) Activates protein phosphatase 1 (PP1), which dephosphorylates and sensitizes Insulin Receptor Substrate 1 (IRS1). oup.com

Gαq Pathway and Phospholipase C (PLC) Activation

While this compound receptors, such as the GLP-1 receptor (GLP-1R), predominantly couple to the stimulatory G-protein Gαs, there is substantial evidence that they can also signal through the Gαq protein subunit. mdpi.comnih.gov This coupling activates a distinct downstream signaling cascade initiated by the membrane-bound enzyme Phospholipase C (PLC). mdpi.comnih.gov Activation of Gαq stimulates PLC to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govyoutube.com This Gαq/PLC pathway represents an alternative, cAMP-independent mechanism through which this compound hormones can modulate pancreatic β-cell function and potentiate insulin secretion. researchgate.net A switch between Gαs and Gαq signaling pathways has been observed under certain conditions, such as changes in GLP-1 concentration, suggesting a complex regulatory mechanism for downstream signaling. mdpi.com

Inositol 1,4,5-trisphosphate (IP3), being a water-soluble molecule, diffuses from the plasma membrane into the cytosol following its generation by Phospholipase C. nih.govyoutube.comyoutube.com Its primary role is to function as a ligand for IP3 receptors, which are ligand-gated calcium channels located predominantly on the membrane of the endoplasmic reticulum (ER). nih.govnih.gov The binding of IP3 to its receptor induces a conformational change that opens the channel, allowing for the rapid efflux of stored calcium (Ca2+) ions down their steep concentration gradient from the ER lumen into the cytosol. youtube.comyoutube.comnih.gov

The second product of PIP2 hydrolysis, diacylglycerol (DAG), is a lipid molecule that remains embedded in the plasma membrane. mdpi.comyoutube.com Here, it functions as a crucial activator for members of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govnih.gov The activation of conventional and novel PKC isoforms is also dependent on the increased intracellular calcium concentrations that result from both extracellular influx and IP3-mediated release from the ER. nih.gov

Once activated, PKC phosphorylates a wide array of substrate proteins within the β-cell. nih.govjci.org These phosphorylation events can influence various cellular processes, including ion channel activity and the machinery involved in insulin granule exocytosis. mdpi.comnih.gov For instance, PKC has been implicated in the closure of KATP channels and the activation of TRPM4/5 channels, further promoting membrane depolarization and insulin release. mdpi.com The DAG/PKC pathway, therefore, represents another critical branch of the Gαq signaling cascade that converges with other pathways to amplify glucose-stimulated insulin secretion. nih.govjci.org

β-Arrestin Recruitment, Receptor Internalization, and Desensitization

Prolonged or repeated stimulation of G protein-coupled receptors (GPCRs), including this compound receptors, leads to a process of desensitization, which attenuates the signaling response. A key protein family involved in this process is the arrestins, specifically β-arrestin-1 and β-arrestin-2. nih.gov Following agonist binding, the intracellular domains of the receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). youtube.com This phosphorylation creates a high-affinity binding site for β-arrestins. youtube.comyoutube.com

The recruitment and binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling cascade and leading to desensitization of G protein-dependent signaling. nih.govyoutube.com Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, which facilitates the internalization of the receptor into endosomes. youtube.comyoutube.com This receptor internalization removes receptors from the cell surface, further contributing to the diminished cellular response. nih.govnih.gov Once internalized, receptors can either be recycled back to the plasma membrane or targeted for degradation. It is noteworthy that β-arrestins can also initiate their own G protein-independent signaling pathways. youtube.com The differential ability of various ligands to promote G protein coupling versus β-arrestin recruitment, a concept known as "biased agonism," is an area of active research for the development of new therapeutics. nih.gov

Convergence of Signaling Pathways on Insulin Granule Exocytosis

The ultimate effect of this compound receptor activation in the pancreatic β-cell is the potentiation of glucose-stimulated insulin secretion. This is achieved through the convergence of the multiple signaling pathways on the machinery that controls insulin granule exocytosis. nih.govnih.gov The process of exocytosis involves the mobilization of insulin-containing granules to the plasma membrane, their docking at release sites, a priming step to make them fusion-competent, and the final fusion of the granule membrane with the plasma membrane to release insulin. nih.gov

The primary trigger for exocytosis is an increase in intracellular calcium, which is initiated by glucose metabolism. nih.gov this compound signaling amplifies this primary signal.

The Gαs-cAMP pathway contributes through both PKA and EPAC2. PKA phosphorylates key proteins in the exocytotic machinery, while EPAC2 promotes granule priming and mobilization. nih.govnih.govnih.gov

The Gαq-PLC pathway contributes by generating IP3, which releases additional calcium from the ER, and DAG, which activates PKC. nih.gov Both the elevated calcium and PKC activity further enhance the exocytotic process. nih.govjci.org

These pathways work in a synergistic manner, ensuring that the insulin secretory response to a meal is robust and precisely coupled to the level of circulating glucose. nih.govnih.gov

Receptor Crosstalk and Synergistic/Antagonistic Interactions

The physiological response to incretins is further complicated by the potential for crosstalk and interactions between different receptors expressed on the same cell. Pancreatic β-cells express receptors for both GLP-1 (GLP-1R) and GIP (GIPR), as well as for glucagon (GCGR). nih.govoup.com These receptors can engage in complex interactions that may be synergistic or antagonistic, influencing the final integrated cellular output. nih.govnih.gov

Studies have shown that co-activation of GLP-1R and GIPR can have additive or synergistic effects on insulin secretion. researchgate.netnih.gov This forms the basis for the development of dual-agonist therapeutics that target both receptors simultaneously. oup.comcam.ac.uk The interplay between these receptors may involve the formation of receptor heterodimers or higher-order complexes, which could alter their signaling properties. cam.ac.uk For example, receptor preference and signaling potency can be influenced by whether receptors are activated individually or concurrently. oup.com

Furthermore, there are antagonistic interactions, particularly concerning glucagon secretion, where GLP-1 is inhibitory while GIP can be stimulatory. nih.govmdpi.com Crosstalk can also occur with other receptor systems; for instance, GLP-1R has been shown to interact with the insulin receptor. Such interactions highlight a sophisticated network of signaling pathways where the response to one hormone can be modulated by the presence and activity of another, allowing for fine-tuned metabolic regulation. oup.com The precise mechanisms underlying these synergistic and antagonistic effects are an area of intensive investigation and are critical for understanding the full therapeutic potential of multi-agonist compounds. nih.gov

Overlap in GLP-1R and GIPR Signaling Pathways

The glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR) are class B G protein-coupled receptors (GPCRs) that play crucial roles in regulating insulin secretion and glucose metabolism. nih.govresearchgate.net While activated by their distinct endogenous ligands, GLP-1 and GIP respectively, their downstream signaling cascades exhibit significant overlap, particularly within pancreatic β-cells. frontiersin.orgnih.gov

Both receptors primarily couple to the stimulatory G protein, Gαs. ox.ac.uknih.gov Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netfrontiersin.org This elevation in cAMP is a central point of convergence for the two pathways. nih.gov Increased cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org The activation of these shared signaling pathways is fundamental to the this compound effect, which is the potentiation of glucose-stimulated insulin secretion. nih.govnih.gov

Despite this primary overlap through the Gαs-cAMP axis, distinctions in their signaling have been noted. Notably, GLP-1R has been shown to also couple to the Gαq G protein in murine pancreatic β-cells, a pathway not typically engaged by GIPR, which is considered to signal exclusively through Gαs in physiological conditions. frontiersin.orgnih.gov This differential G protein coupling represents a key divergence that can lead to distinct cellular responses and becomes particularly relevant in certain pathophysiological contexts.

FeatureGLP-1 Receptor (GLP-1R)GIP Receptor (GIPR)
Primary G Protein GαsGαs
Secondary G Protein GαqNone (under normal conditions)
Second Messenger cAMPcAMP
Key Downstream Effectors PKA, EPACPKA, EPAC

Cellular Mechanisms of Dual and Triple Agonist Action

The development of unimolecular dual and triple agonists, which can activate GLP-1R, GIPR, and in some cases the glucagon receptor (GCGR), represents a significant evolution in this compound-based therapeutics. nih.govresearchgate.netnih.gov These poly-agonists are designed to harness the synergistic or additive effects of stimulating multiple signaling pathways simultaneously. physiology.orgatu.ie

The cellular mechanism of a dual GLP-1R/GIPR agonist, such as Tirzepatide, involves the simultaneous engagement of both receptors on the same cell. nih.govcam.ac.uk This co-activation leads to a robust increase in intracellular cAMP, amplifying the downstream signals that promote glucose-dependent insulin secretion. researchgate.net The additive insulinotropic effects from dual agonism were largely anticipated based on the known individual actions of GLP-1 and GIP. nih.govphysiology.org Some dual agonists may exhibit "biased signaling," preferentially activating G protein pathways over β-arrestin recruitment, which could reduce receptor desensitization and prolong the signaling response. ox.ac.ukresearchgate.net

Triple agonists add another layer of complexity by also targeting the GCGR. nih.gov The GCGR is also expressed on islet β-cells and its activation can induce insulin secretion. nih.gov The additional benefits of including GCGR agonism were less expected than the effects of dual this compound receptor activation. nih.govphysiology.org The precise cellular mechanisms, including potential synergistic or antagonistic interactions between the three signaling pathways when stimulated simultaneously, are still under intensive investigation to fully elucidate the comprehensive mechanism of action. nih.govphysiology.org The interplay between these receptor systems allows for a multi-faceted approach to regulating metabolic homeostasis. frontiersin.orgnih.gov

Agonist TypeTarget ReceptorsPrimary Cellular Effect
Dual Agonist GLP-1R, GIPRPotent stimulation of cAMP production, enhanced glucose-dependent insulin secretion.
Triple Agonist GLP-1R, GIPR, GCGRCombined stimulation of this compound and glucagon receptor pathways, leading to complex effects on insulin and glucagon secretion.

Gαs to Gαq Signaling Switch in Specific Physiological Contexts

Under normal physiological conditions, both GLP-1 and GIP amplify insulin secretion primarily through Gαs-mediated signaling. youtube.com However, research has revealed that under certain pathophysiological conditions, a "signaling switch" can occur in pancreatic β-cells, altering the downstream pathways and the effectiveness of incretins. Specifically, in contexts of chronic hyperglycemia or persistent membrane depolarization, a major amplifying pathway for insulin secretion can switch from Gαs to Gαq. nih.govyoutube.com

This phenomenon provides a molecular explanation for why the insulinotropic effects of GIP are diminished in type 2 diabetes, while the effects of GLP-1 are largely preserved. nih.gov Since GIP signals almost exclusively through Gαs, its effectiveness is blunted when the β-cell signaling machinery shifts away from this pathway. nih.govresearchgate.net In contrast, GLP-1 can activate both Gαs and Gαq signaling pathways. frontiersin.orgnih.gov Therefore, even when the Gαs pathway is compromised, GLP-1 can still potentiate insulin secretion via the Gαq pathway. nih.govresearchgate.net

This Gs/Gq signaling switch has been demonstrated in mouse models with genetic or pharmacological inhibition of the ATP-sensitive K+ (KATP) channel, which leads to persistent depolarization of the β-cell membrane. nih.gov The findings were also corroborated in diabetic mouse models and in pancreatic islets from healthy mice and humans that were chronically exposed to high glucose levels. nih.govresearchgate.net This switch highlights the plasticity of GPCR signaling in β-cells and is a critical factor in determining the differential therapeutic potential of this compound mimetics in diabetes. nih.govresearchgate.net

Physiological Regulation and Systemic Interactions of Incretins

Regulation of Pancreatic Islet Function

The pancreatic islets of Langerhans, which contain α-cells, β-cells, and δ-cells, are a primary target for incretin action. Incretins modulate the function of these islet cells to regulate blood glucose levels.

A key physiological function of both GLP-1 and GIP is the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov This "this compound effect" is responsible for a significant portion of the insulin released after an oral glucose load, estimated to be between 50% and 70% in healthy individuals. e-enm.orgglucagon.com The insulinotropic action of incretins is strictly glucose-dependent, meaning they stimulate insulin release only when blood glucose concentrations are elevated, thereby minimizing the risk of hypoglycemia. youtube.com

The binding of GLP-1 and GIP to their respective G protein-coupled receptors on β-cells initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors, ultimately enhancing the exocytosis of insulin-containing granules.

Table 1: Key Characteristics of GLP-1 and GIP

FeatureGlucagon-Like Peptide-1 (GLP-1)Glucose-Dependent Insulinotropic Polypeptide (GIP)
Primary Secreting Cells L-cells (distal ileum and colon)K-cells (duodenum and jejunum)
Primary Stimulus for Secretion Carbohydrates, fats, and proteinsCarbohydrates and fats
Effect on Insulin Secretion Stimulates in a glucose-dependent mannerStimulates in a glucose-dependent manner
Effect on Glucagon (B607659) Secretion InhibitsStimulates

In contrast to their synergistic effect on insulin secretion, GLP-1 and GIP have opposing effects on glucagon secretion from pancreatic α-cells. GLP-1 is a potent inhibitor of glucagon release. clevelandclinic.orgnih.gov This action is particularly important in the postprandial state, as it helps to suppress hepatic glucose production and prevent excessive hyperglycemia. The inhibitory effect of GLP-1 on glucagon secretion is thought to be mediated through both direct and indirect mechanisms. While GLP-1 receptors are expressed on α-cells, studies suggest that GLP-1 may also act indirectly by stimulating the release of insulin and somatostatin (B550006), which are known inhibitors of glucagon secretion. nih.govresearchgate.net

Conversely, GIP has been shown to stimulate glucagon secretion, particularly when glucose levels are low. nih.govnih.gov However, in the presence of hyperglycemia, the stimulatory effect of GIP on glucagon release is attenuated in healthy individuals. nih.gov The physiological significance of GIP-stimulated glucagon secretion is not fully understood but may play a role in preventing hypoglycemia during fasting or in response to a protein-rich meal. promega.caresearchgate.net

In addition to their acute effects on hormone secretion, incretins have been shown to influence pancreatic β-cell mass by promoting proliferation and inhibiting apoptosis (programmed cell death). nih.govnih.gov Numerous preclinical studies have demonstrated that both GLP-1 and GIP can stimulate β-cell growth and enhance their survival. e-dmj.org

GLP-1 receptor agonists have been shown to increase β-cell mass in animal models of diabetes. nih.gov The mechanisms underlying these effects involve the activation of several intracellular signaling pathways that promote cell cycle progression and inhibit apoptotic pathways. e-dmj.org By preserving β-cell mass and function, incretins may play a long-term role in maintaining glucose homeostasis. nih.gov

This compound Interactions with the Nervous System

Both GLP-1 and GIP receptors are expressed in various regions of the brain, including the hypothalamus and brainstem, which are key centers for the regulation of energy homeostasis. wikipedia.orgnih.govfrontiersin.org Incretins can cross the blood-brain barrier to act on these central targets. frontiersin.org

Central administration of GLP-1 has been shown to reduce food intake and promote satiety. These anorectic effects are mediated, at least in part, by the activation of neurons in the hypothalamus and brainstem that are involved in the regulation of appetite. diabetesjournals.orgmdpi.com The central effects of GIP are less well-characterized, but emerging evidence suggests that it may also play a role in the central regulation of energy balance. mdpi.comnih.gov

In addition to their direct effects on the CNS, incretins can also signal to the brain via the activation of peripheral neuronal afferents. researchgate.net GLP-1 receptors have been identified on vagal afferent neurons, which innervate the gastrointestinal tract and project to the brainstem. diabetesjournals.org The activation of these neurons by locally released GLP-1 can transmit signals to the brain that contribute to the regulation of satiety and gastric emptying. nih.gov

Studies have shown that GLP-1 can stimulate the release of neurotransmitters, such as substance P, from sensory nerves. escholarship.org This neuro-incretin axis provides a rapid means by which information about nutrient ingestion can be relayed from the gut to the brain, influencing feeding behavior and glucose homeostasis.

Gastrointestinal Tract Physiology

Glucagon-Like Peptide-1 (GLP-1) plays a crucial physiological role in regulating the rate at which food moves from the stomach to the small intestine, a process known as gastric emptying. sheenveinandcosmetics.comdiabetesjournals.org The release of GLP-1 from intestinal L-cells in response to nutrient ingestion initiates a negative feedback mechanism that slows down gastric motility. oup.com This action is significant for glucose homeostasis, as it moderates the rate of nutrient absorption and consequently the postprandial rise in blood glucose levels. diabetesjournals.orgnih.gov

The mechanism by which GLP-1 slows gastric emptying is believed to be neurally mediated, involving the vagus nerve. diabetesjournals.orgmdpi.com GLP-1 receptors are expressed on vagal afferent neurons, and their activation leads to a reduction in gastric motility. mdpi.com This effect is characterized by a relaxation of the proximal stomach, reduced antral and duodenal motility, and increased pyloric tone. nih.gov The slowing of gastric emptying is a key component of the "ileal brake," a physiological mechanism that inhibits upper gastrointestinal motility in response to nutrients in the distal small intestine. oup.com

Research has demonstrated that both endogenous GLP-1 and exogenous GLP-1 receptor agonists delay gastric emptying for solid and liquid meals. oup.commdedge.com The magnitude of this delay can be influenced by the duration of GLP-1 receptor stimulation, with some evidence suggesting that continuous exposure may lead to a waning of the effect, a phenomenon known as tachyphylaxis. diabetesjournals.orgoup.com

Research Findings on GLP-1's Effect on Gastric Emptying

Study FocusKey FindingImplication
Endogenous GLP-1Acts as a physiological modulator to slow the rate of gastric emptying. oup.comImportant for normal post-meal glucose control.
Exogenous GLP-1Dose-dependently slows gastric emptying of both solids and liquids. nih.govContributes to the glucose-lowering effects of GLP-1-based therapies. nih.gov
GLP-1 Receptor AgonistsMarkedly delay gastric emptying, which can contribute to feelings of fullness and reduced appetite. sheenveinandcosmetics.comA significant mechanism behind the therapeutic effects on weight and glycemia.
Continuous GLP-1 InfusionThe slowing effect on gastric emptying may be less pronounced with sustained administration, suggesting tachyphylaxis. diabetesjournals.orgoup.comThe long-term effects of GLP-1 therapies on gastric motility may adapt over time.

Beyond its effects on gastric emptying, GLP-1 also influences the motility of the small and large intestines. In the small intestine, GLP-1 generally has an inhibitory effect on motility. nih.govoup.comovid.com It has been shown to suppress both fasting and fed small bowel motility in a dose-dependent manner. nih.gov This includes a reduction in the frequency of the migrating motor complex (MMC), which is the pattern of contractions that occurs in the fasting state to sweep undigested material through the intestines. oup.comovid.com

Interactions with Other Endocrine and Paracrine Factors

Somatostatin, a hormone produced by various cells throughout the body, including the D-cells of the pancreatic islets and the gastrointestinal tract, exerts a potent inhibitory effect on the secretion of several hormones, including incretins. Somatostatin acts as a paracrine inhibitor of GLP-1 release from intestinal L-cells. diabetesjournals.org

The mechanism of this inhibition involves the binding of somatostatin to its receptors (SSTRs) on the L-cells. diabetesjournals.org Research has indicated that specifically, the somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5) are highly expressed on L-cells and are key mediators of this inhibitory action. diabetesjournals.org When somatostatin binds to these receptors, it initiates intracellular signaling pathways that lead to a decrease in GLP-1 secretion. diabetesjournals.org

Studies using antagonists for SSTR2 and SSTR5 have demonstrated that blocking the action of somatostatin leads to an increase in GLP-1 secretion. diabetesjournals.org This highlights the physiological role of somatostatin in tonically suppressing this compound release. The glucagon-lowering effect of GLP-1 is also thought to be mediated through the paracrine actions of somatostatin. nih.gov

The regulation of appetite and gastrointestinal function involves a complex interplay of various gut peptides, and incretins engage in significant crosstalk with other hormones such as cholecystokinin (B1591339) (CCK) and peptide YY (PYY). physiology.orgmdpi.com GLP-1 and PYY are co-secreted from intestinal L-cells in response to nutrient stimulation. oup.com Together, they contribute to the "ileal brake" mechanism, which slows gastric emptying and intestinal transit, thereby promoting satiety. oup.com

Interactions of Incretins with Other Gut Peptides

Interacting PeptideSourceKey Interaction with Incretins
SomatostatinPancreatic D-cells, GI tractInhibits the secretion of GLP-1 from L-cells via SSTR2 and SSTR5 receptors. diabetesjournals.orgbioscientifica.comresearchgate.net
Cholecystokinin (CCK)Intestinal I-cellsWorks with GLP-1 to regulate satiety and gastric emptying. nih.gov Can mediate the postprandial release of PYY. nih.gov
Peptide YY (PYY)Intestinal L-cellsCo-secreted with GLP-1 and contributes to the "ileal brake" effect on gastrointestinal motility. oup.com

Incretin Degradation and Clearance Pathways

Dipeptidyl Peptidase-4 (DPP-4) as the Primary Inactivating Enzyme

The primary enzyme responsible for the inactivation of incretin hormones is Dipeptidyl Peptidase-4 (DPP-4), also known as CD26. medpagetoday.comnih.govwikipedia.org This enzyme is a serine protease that plays a pivotal role in regulating the half-life of circulating incretins. medpagetoday.com DPP-4's significance in this compound physiology is underscored by studies showing that its inhibition leads to increased levels of active GLP-1 and GIP. nih.govnih.gov

DPP-4 inactivates GLP-1 and GIP by cleaving the first two amino acids from their N-terminus, specifically at a position where the second amino acid is a proline or alanine. medpagetoday.comoup.com For GLP-1, this cleavage occurs at the His-Ala dipeptide, resulting in the formation of the inactive metabolite GLP-1(9–36)NH2. nih.govnih.gov Similarly, GIP is cleaved to produce GIP(3–42), which lacks insulinotropic activity. nih.govresearchgate.netnih.gov These N-terminally truncated metabolites are the major circulating forms of these hormones. nih.govnih.gov

DPP-4 Cleavage of this compound Hormones
Active this compoundCleavage Site by DPP-4Inactive Metabolite
GLP-1(7-36)NH2 / GLP-1(7-37)Between Alanine (position 8) and Glutamic acid (position 9)GLP-1(9–36)NH2 / GLP-1(9-37)
GIP(1-42)Between Alanine (position 2) and Glutamic acid (position 3)GIP(3–42)

DPP-4 is widely expressed throughout the body, existing as both a transmembrane protein and a soluble form in the circulation. medpagetoday.comfrontiersin.org High levels of DPP-4 expression are found in various tissues, including the intestinal and renal brush border membranes, vascular endothelium, liver, and pancreas. frontiersin.orgresearchgate.net Its presence on endothelial cells of capillary beds, particularly within the intestinal wall, allows for the rapid inactivation of newly secreted incretins before they can reach the systemic circulation. nih.govthieme-connect.com The enzyme is also found on the surface of lymphocytes. medpagetoday.com This ubiquitous distribution ensures that GLP-1 and GIP have a very short duration of action. tg.org.au

Role of Neutral Endopeptidase (NEP) 24.11 (Neprilysin/CD10)

While DPP-4 is the primary inactivating enzyme, another enzyme, Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin or CD10, contributes to the degradation of GLP-1. nih.govnih.gov NEP 24.11 is a membrane-bound zinc metallopeptidase with a widespread tissue distribution, with particularly high concentrations in the kidney. thieme-connect.com In vitro studies have identified potential cleavage sites for NEP 24.11 within the GLP-1 molecule. nih.gov Research suggests that NEP 24.11 may be responsible for the degradation of a significant portion of circulating GLP-1. nih.govsemanticscholar.org The relevance of NEP 24.11 in the metabolism of GIP is less established, with some studies indicating that GIP is a poor substrate for this enzyme. nih.govthieme-connect.com

This compound Half-Life in Circulation

Due to the rapid enzymatic degradation primarily by DPP-4, both GLP-1 and GIP have a very short half-life in the bloodstream. frontiersin.orgasda.com The circulating half-life of active GLP-1 is estimated to be around 1 to 2 minutes. nih.govnih.govmdpi.com GIP has a slightly longer half-life, which is approximately 7 minutes in healthy individuals. researchgate.net This rapid inactivation severely limits the time these hormones can exert their insulinotropic effects.

Circulatory Half-Life of Active Incretins
This compound HormoneEstimated Half-Life
Glucagon-like peptide-1 (GLP-1)~1-2 minutes
Glucose-dependent insulinotropic polypeptide (GIP)~7 minutes

Renal Clearance Mechanisms of Incretins and Metabolites

The kidneys play a crucial role in the final elimination of both intact incretins and their inactive metabolites from the circulation. nih.govnih.govresearchgate.net Both active and degraded forms of GLP-1 and GIP are subject to renal clearance. nih.govnih.gov The metabolites, such as GLP-1(9–36)NH2 and GIP(3–42), are cleared from the bloodstream through glomerular filtration. nih.gov The expression of DPP-4 and GLP-1 receptors in the kidney suggests a complex role for this organ in this compound physiology beyond simple excretion. nih.gov

Mechanistic Principles of Incretin Based Therapeutic Strategies

Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs)

GLP-1 receptor agonists are a class of medications designed to mimic the actions of the endogenous incretin hormone GLP-1. They bind to and activate the GLP-1 receptor, which is a G protein-coupled receptor found on various cell types, including pancreatic beta cells. clevelandclinic.orglindushealth.comwikipedia.org

Mimicry of Endogenous GLP-1 Action

GLP-1 RAs function by activating the GLP-1 receptor, thereby replicating the key physiological effects of native GLP-1. clevelandclinic.orglindushealth.comwikipedia.org This activation leads to several glucose-dependent actions. A primary effect is the stimulation of insulin (B600854) secretion from pancreatic beta cells in response to elevated glucose levels. clevelandclinic.orglindushealth.comwikipedia.org This glucose-dependent mechanism is crucial as it reduces the risk of hypoglycemia compared to some other antidiabetic medications. frontiersin.orgmdpi.com

Furthermore, GLP-1 RAs suppress glucagon (B607659) secretion from pancreatic alpha cells. clevelandclinic.orglindushealth.comwikipedia.org Glucagon is a hormone that raises blood glucose levels by stimulating hepatic glucose production. By inhibiting glucagon release, GLP-1 RAs help to lower hepatic glucose output, contributing to improved glycemic control. wikipedia.orgmims.com

Another important action is the slowing of gastric emptying. clevelandclinic.orgwikipedia.org This delay in gastric emptying helps to reduce the rate at which glucose enters the bloodstream after a meal, leading to a blunting of postprandial glucose excursions. mims.comcas.org Additionally, GLP-1 receptor activation can affect areas of the brain that regulate appetite and satiety, potentially leading to reduced food intake and body weight loss, although this falls outside the strict scope of this article's focus on chemical mechanisms. clevelandclinic.orgcasadiabete.it

Resistance to DPP-4 Degradation

A key characteristic of GLP-1 RAs that distinguishes them from native GLP-1 is their enhanced resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). frontiersin.orgdiabetesonthenet.comdroracle.ai Native GLP-1 is rapidly cleaved and inactivated by DPP-4, resulting in a very short circulating half-life of only a few minutes. frontiersin.orgdiabetesonthenet.comjst.go.jp

GLP-1 RAs are structurally modified to resist this enzymatic breakdown. These modifications, such as amino acid substitutions or the addition of fatty acid chains, protect the molecule from cleavage by DPP-4, significantly extending their half-lives in the circulation. wikipedia.orgdroracle.ainih.govdroracle.ai This prolonged half-life allows GLP-1 RAs to provide sustained activation of the GLP-1 receptor, leading to more pronounced and durable effects on glycemic control compared to the transient effects of endogenous GLP-1. frontiersin.orgjst.go.jp For example, liraglutide (B1674861) has a fatty acid molecule attached, enabling it to bind to albumin and be released slowly, resulting in a longer half-life. wikipedia.orgnih.gov Semaglutide is also designed with modifications that confer resistance to DPP-4 degradation and enhance albumin binding, contributing to its extended half-life. frontiersin.orgdroracle.ai

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications that improve glycemic control by targeting the enzyme responsible for the degradation of this compound hormones. wikipedia.orgresearchgate.netijpsjournal.com

Mechanism of Action: Protecting Endogenous Incretins from Degradation

DPP-4 is a ubiquitous enzyme that rapidly inactivates both GLP-1 and GIP by cleaving two amino acids from their N-terminus. frontiersin.orgmdpi.comijpsjournal.com DPP-4 inhibitors work by selectively blocking the activity of this enzyme. mdpi.comwikipedia.orgijpsjournal.com By inhibiting DPP-4, these medications prevent the rapid breakdown of endogenous GLP-1 and GIP. wikipedia.orgresearchgate.netijpsjournal.com This leads to increased concentrations of the active forms of these this compound hormones in the circulation. frontiersin.orgwikipedia.orgresearchgate.net

The inhibition of DPP-4 is typically reversible, with inhibitors forming a complex with the enzyme's active site. drugbank.comebi.ac.uk This protection of endogenous incretins allows them to exert their physiological effects for a longer duration. mdpi.comresearchgate.netijpsjournal.com

Enhancement of Endogenous GLP-1 and GIP Levels

The primary consequence of DPP-4 inhibition is the enhancement of circulating levels of active endogenous GLP-1 and GIP. wikipedia.orgresearchgate.netijpsjournal.com Following a meal, when this compound secretion is stimulated, DPP-4 inhibitors can increase the plasma levels of active GLP-1 and GIP by two to three-fold. frontiersin.orgmdpi.comdrugbank.com

These elevated levels of endogenous incretins then amplify the glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon release from pancreatic alpha cells, similar to the actions of GLP-1 RAs. wikipedia.orgmims.comijpsjournal.com While both GLP-1 and GIP levels are increased, the glucose-lowering effect of DPP-4 inhibitors is thought to be primarily mediated by the enhancement of GLP-1 activity, as the responsiveness of beta cells to GIP may be reduced in individuals with type 2 diabetes. nih.gov The increase in this compound levels is dependent on the body's own production of these hormones in response to nutrient intake. frontiersin.org

Advanced this compound Receptor Agonists

Beyond agonists that selectively target the GLP-1 receptor, advanced this compound-based therapies include agonists that target multiple this compound receptors. A notable example is tirzepatide, which is a dual GLP-1 and GIP receptor agonist. clevelandclinic.orgnih.govsigmapeptides.com

Tirzepatide is a synthetic peptide that activates both the GLP-1 and GIP receptors. nih.govsigmapeptides.com Research indicates that tirzepatide exhibits a stronger binding affinity for the GIP receptor compared to the GLP-1 receptor. viamedica.plwikipedia.org This dual agonism leverages the effects of both this compound hormones to improve glycemic control. By activating both receptors, tirzepatide stimulates glucose-dependent insulin secretion and reduces glucagon levels. nih.govsigmapeptides.com The dual mechanism is hypothesized to provide greater reductions in hyperglycemia compared to selective GLP-1 receptor agonists alone. wikipedia.org Like some GLP-1 RAs, tirzepatide is also modified to have a prolonged half-life, allowing for less frequent administration. nih.govviamedica.pl

Dual GIP/GLP-1 Receptor Agonists: Mechanistic Contributions

Dual GIP/GLP-1 receptor agonists are unimolecular peptides designed to activate both the GIP receptor (GIPR) and the GLP-1 receptor (GLP-1R). nih.govjci.orgdovepress.com This co-agonism aims to leverage the complementary effects of both this compound hormones to achieve enhanced metabolic benefits compared to targeting either receptor alone. nih.govdovepress.com

The mechanism of action of dual GIP/GLP-1 receptor agonists involves binding to and activating their respective G protein-coupled receptors, GIPR and GLP-1R, which are expressed in various tissues, including pancreatic beta cells, alpha cells, adipose tissue, and the brain. gavinpublishers.comnih.govviamedica.pl Activation of these receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, particularly in pancreatic beta cells, which potentiates glucose-dependent insulin secretion. gavinpublishers.com

Specifically, dual agonists enhance insulin secretion in a glucose-dependent manner, contributing to improved glycemic control while minimizing the risk of hypoglycemia. welllifemedctr.com GLP-1R activation component of these dual agonists suppresses glucagon release, further reducing hepatic glucose production. welllifemedctr.com While GIP's effect on glucagon is more complex and can be stimulatory during hypoglycemia, the combined action in a hyperglycemic state generally favors reduced glucagon levels. nih.govnih.gov

Beyond their effects on pancreatic hormones, dual agonists influence appetite regulation and energy balance. GLP-1R activation slows gastric emptying and promotes satiety, leading to reduced calorie intake. cas.orgwelllifemedctr.com GIPR activation is also reported to contribute to improved energy balance and fat metabolism. welllifemedctr.com Preclinical studies have shown that compounds activating both GIP and GLP-1 receptors are more effective in reducing body weight and improving glucose control than selective GLP-1R agonists. gavinpublishers.com

Research findings indicate that dual GIP/GLP-1 receptor agonists can improve markers of beta-cell function and insulin sensitivity. viamedica.pl Improvements in insulin resistance observed with these agents may be partially independent of weight loss, suggesting additional mechanisms contributing to this effect. viamedica.pl

An example of a dual GIP/GLP-1 receptor agonist is Tirzepatide. jci.orgwelllifemedctr.com Studies have shown that Tirzepatide activates important signaling pathways downstream of both GIPR and GLP-1R. jci.org It has been characterized as an imbalanced dual agonist, showing a greater degree of engagement with the GIP receptor than the GLP-1 receptor. jci.org Furthermore, it exhibits biased agonism at the GLP-1 receptor, favoring cAMP generation over beta-arrestin recruitment, which may contribute to enhanced insulin secretion. jci.org This imbalanced and biased pharmacological profile is hypothesized to contribute to the observed efficacy in improving metabolic control. jci.org

Preclinical and clinical studies have demonstrated the synergistic effects of GIP and GLP-1 agonism on glucose metabolism and body weight with unimolecular dual agonists. nih.gov

Triple Receptor Agonists (e.g., GLP-1/GIP/Glucagon Receptor Agonists): Investigating Synergy

Triple receptor agonists, such as those targeting the GLP-1, GIP, and glucagon receptors, represent a further evolution in this compound-based therapies. nih.gove-jkd.orgresearchgate.net The rationale behind combining agonism of these three receptors is to integrate the glucose-dependent insulinotropic and anorectic effects of GLP-1 and GIP with the energy expenditure-enhancing effects of glucagon. e-jkd.orgresearchgate.netnih.gov

Glucagon, primarily known for its role in increasing hepatic glucose production via glycogenolysis and gluconeogenesis, also has effects on energy metabolism, potentially increasing energy expenditure and reducing food intake. nih.govnih.govtandfonline.com However, glucagon receptor activation alone can lead to hyperglycemia, making it unsuitable as a monotherapy for diabetes. nih.govtandfonline.com

Triple agonists are designed as unimolecular peptides that activate all three receptors. researchgate.netnih.gov The synergistic effect in triple agonists is hypothesized to arise from the combined actions: GLP-1 and GIP agonism contribute to improved glycemic control through enhanced insulin secretion and suppressed glucagon release (in the case of GLP-1), while also promoting weight loss through reduced food intake and potentially improved fat metabolism. nih.govwelllifemedctr.comnih.gov The addition of glucagon receptor activation aims to further augment energy expenditure, leading to greater weight loss. e-jkd.orgresearchgate.netnih.gov

Preclinical research with triple GLP-1/GIP/glucagon receptor agonists has shown promising results, including greater reductions in body weight compared to GLP-1 receptor agonists and dual GIP/GLP-1 receptor co-agonists. nih.gov Studies in obese mice demonstrated that optimized triple agonists normalized body weight and enhanced energy expenditure more effectively than dual agonists. researchgate.netnih.gov This suggests that glucagon receptor activation is a differentiating factor contributing to the superior efficacy observed with triple agonists in preclinical models. researchgate.netnih.gov

The mechanism of action of these triple agonists involves the integrated activation of the three receptor pathways. The balance of activity across the three receptors is considered important for achieving optimal metabolic benefits while mitigating potential adverse effects, such as hyperglycemia from glucagon agonism. nih.govtandfonline.com The dual this compound components (GLP-1 and GIP) are thought to buffer the glycemic effects of glucagon receptor activation. nih.gov

Research is ongoing to fully elucidate the complex interplay and synergistic mechanisms among the three receptor pathways targeted by these agonists. Preclinical data suggest that unimolecular poly-pharmacology targeting these receptors is an effective strategy for addressing multiple facets of metabolic disease. researchgate.netnih.gov

Data Table: Mechanistic Contributions of Dual and Triple Agonists

Agonist TypeReceptors TargetedKey Pancreatic EffectsKey Extra-Pancreatic EffectsPotential Synergy
Dual GIP/GLP-1 Receptor AgonistsGIPR, GLP-1RGlucose-dependent insulin secretion, GLP-1-mediated glucagon suppressionSlowed gastric emptying, increased satiety, improved fat metabolism, potential improved insulin sensitivityCombined effects on insulin secretion, glucagon suppression (via GLP-1), and appetite regulation leading to enhanced glucose control and weight loss. gavinpublishers.comnih.govdovepress.comwelllifemedctr.com
Triple GLP-1/GIP/Glucagon Receptor AgonistsGLP-1R, GIPR, Glucagon RGlucose-dependent insulin secretion, GLP-1-mediated glucagon suppressionSlowed gastric emptying, increased satiety, improved fat metabolism, increased energy expenditureIntegration of this compound effects on glucose and appetite with glucagon's effect on energy expenditure for potentially greater weight loss and metabolic improvement. e-jkd.orgresearchgate.netnih.gov

Detailed Research Findings:

Preclinical studies comparing dual GIP/GLP-1 receptor agonists to selective GLP-1R agonists have shown superior efficacy of dual agonists in reducing body weight and improving glucose control in animal models. gavinpublishers.comdovepress.com

Research on Tirzepatide (a dual GIP/GLP-1 agonist) indicates it is an imbalanced agonist with higher potency at the GIPR and exhibits biased signaling at the GLP-1R, which may contribute to its enhanced efficacy. jci.org

Studies investigating triple GLP-1/GIP/glucagon receptor agonists in obese mice have demonstrated that these agents can normalize body weight and enhance energy expenditure more effectively than dual GLP-1/GIP agonists, highlighting the contribution of glucagon receptor activation to the enhanced weight loss. researchgate.netnih.gov

The synergistic effect of combining GLP-1, GIP, and glucagon receptor activation is thought to involve the interplay between improved glucose homeostasis (GLP-1/GIP) and increased energy expenditure (glucagon), along with effects on appetite regulation. e-jkd.orgresearchgate.netnih.gov

Research Methodologies in Incretin Biology

Ex vivo Tissue Perfusion Models (e.g., Isolated Perfused Intestine, Ussing Chambers)

Ex vivo models bridge the gap between in vitro and in vivo studies by maintaining the tissue architecture and cellular interactions of the intestine.

Isolated Perfused Intestine: This technique involves isolating a segment of the intestine while keeping its vascular supply intact. ebrary.net The isolated segment is then perfused with a defined buffer, allowing for the study of nutrient absorption and hormone secretion in a controlled environment that closely mimics physiological conditions. ebrary.net

Ussing Chambers: Developed by Hans Ussing, this system allows for the measurement of ion transport across epithelial tissues mounted between two chambers. nih.govnih.gov It is a valuable tool for studying intestinal permeability and the electrophysiological properties of the intestinal epithelium. nih.govnih.gov While initially designed for studying ion transport, it can be adapted to investigate the secretion of substances like incretins in response to luminal stimuli. nih.gov

Human Physiological Studies

To understand the integrated physiological role of incretins in humans, researchers employ dynamic tests that assess the body's response to glucose challenges. These methods are crucial for quantifying the "incretin effect" – the phenomenon whereby oral glucose elicits a greater insulin (B600854) response than intravenous glucose.

The Oral Glucose Tolerance Test (OGTT) is a fundamental tool used to assess how the body handles a glucose load. In the context of this compound research, it serves as the primary method to stimulate the release of endogenous incretins from the gut. The test involves the ingestion of a standardized glucose solution, followed by serial blood sampling to measure glucose and insulin concentrations. diabetesjournals.orgresearchgate.net

To specifically isolate and quantify the this compound effect, the results of an OGTT are compared with those from an isoglycemic intravenous glucose infusion (IIGI). nih.govelsevierpure.com In an IIGI study, glucose is infused intravenously at a variable rate to precisely match the plasma glucose concentrations observed during a preceding OGTT in the same individual. diabetesjournals.orgnih.gov By replicating the glycemic profile without engaging the gut, the IIGI provides a measure of the insulin response independent of this compound secretion. The difference in the insulin secretory response between the OGTT and the IIGI represents the magnitude of the this compound effect. nih.govelsevierpure.com

Parameter Oral Glucose Tolerance Test (OGTT) Isoglycemic Intravenous Glucose Infusion (IIGI) This compound Effect Calculation
Glucose Administration OralIntravenousN/A
Primary Stimulus Glucose absorption and gut hormone releaseIntravenous glucoseN/A
Insulin Response Stimulated by both glucose and incretinsStimulated by glucose only(Insulin Response OGTT) - (Insulin Response IIGI)
Typical Finding Significantly higher insulin and C-peptide levels. diabetesjournals.orgLower insulin response for the same glycemic level.Accounts for a substantial portion of post-meal insulin release in healthy individuals. nih.govelsevierpure.com

This table provides a simplified comparison of the OGTT and IIGI methodologies for determining the this compound effect.

Research has consistently shown that in healthy individuals, the this compound effect is responsible for 50% to 70% of the total insulin secreted after oral glucose administration. Studies comparing these two methods have revealed that plasma concentrations of both GIP and GLP-1 are significantly higher during an OGTT compared to an IIGI. oup.com

The hyperglycemic clamp is a sophisticated technique used to assess insulin secretion and insulin sensitivity under steady-state conditions of hyperglycemia. wikipedia.orgnih.gov This method involves raising and maintaining plasma glucose at a constant, elevated level through a continuous intravenous glucose infusion. wikipedia.orgnih.gov The rate of glucose infusion required to maintain this hyperglycemic plateau provides an index of glucose metabolism and insulin secretion. wikipedia.org

In this compound research, the hyperglycemic clamp can be adapted to study the potentiation of glucose-stimulated insulin secretion by this compound hormones. By infusing incretins (like GLP-1 or GIP) during a hyperglycemic clamp, researchers can quantify their direct effect on the pancreatic beta-cells' responsiveness to glucose. This allows for the determination of an this compound's insulinotropic potency.

Clamp Type Description Primary Measurement Application in this compound Research
Hyperglycemic Clamp Plasma glucose is held at a constant elevated level. wikipedia.orgnih.govGlucose Infusion Rate (GIR) as an index of insulin secretion and glucose metabolism. wikipedia.orgTo assess the ability of exogenous incretins to enhance glucose-stimulated insulin secretion.
Hyperinsulinemic-Euglycemic Clamp Plasma insulin is raised to a high level while glucose is maintained at a normal (euglycemic) level. wikipedia.orgmeliordiscovery.comGlucose Infusion Rate (GIR) as a measure of tissue insulin sensitivity. wikipedia.orgmeliordiscovery.comTo investigate whether incretins or their analogues have direct effects on whole-body insulin sensitivity.

This table outlines the principles and applications of different glucose clamp techniques in the study of incretins.

The hyperinsulinemic-euglycemic clamp is considered the gold standard for measuring tissue insulin sensitivity. meliordiscovery.com In this variation, insulin is infused at a constant rate to achieve a high plasma insulin level, while glucose is infused at a variable rate to maintain euglycemia. The required glucose infusion rate is a direct measure of insulin-mediated glucose disposal by tissues. wikipedia.org

Computational and Mathematical Modeling Approaches

Computational and mathematical modeling have emerged as indispensable tools in this compound biology, offering quantitative insights into the complex dynamics of this compound hormone secretion, metabolism, and action. These in silico approaches allow researchers to integrate diverse experimental data into a coherent physiological framework, test hypotheses that are difficult to address experimentally, and predict the outcomes of therapeutic interventions.

Mathematical models in this field range from relatively simple representations of glucose-insulin dynamics to highly complex, multi-scale systems pharmacology models. nih.gov These models are often based on sets of ordinary differential equations that describe the changes in concentrations of key molecules like glucose, insulin, Glucagon-Like Peptide-1 (GLP-1), and Glucose-dependent Insulinotropic Polypeptide (GIP) over time. nih.gov By adjusting the parameters of these equations to fit experimental data, researchers can estimate physiological quantities that are not directly measurable. nih.gov

Physiologically-Based Quantitative Systems Pharmacology (QSP) Models

A prominent example of a sophisticated modeling approach is the physiologically-based quantitative systems pharmacology (QSP) model. These models aim to represent the biological system in a mechanistic and detailed manner, incorporating anatomical, physiological, and biochemical information.

A comprehensive QSP model has been developed to describe the secretion and metabolism of GLP-1 and GIP. nih.govresearchgate.net This model integrates the secretion of these incretins from L-cells and K-cells in the gut in response to glucose, their transport throughout the body, and their degradation by enzymes such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). nih.govresearchgate.netpage-meeting.org

One of the key findings from such models is the significant contribution of NEP to the metabolism of GLP-1. nih.govresearchgate.net The model simulations suggest that traditional assays for "total" GLP-1 may be measuring unknown metabolites produced by NEP, highlighting a gap in our understanding of this compound clearance. nih.govresearchgate.net

The development of these models relies on integrating data from a wide range of experimental studies. page-meeting.org For instance, data from intraduodenal glucose infusions are used to parameterize the secretion dynamics of GLP-1 and GIP. page-meeting.org

Below is a table summarizing key parameters used in a physiologically-based pharmacokinetic (PBPK) sub-model for GLP-1, illustrating the level of detail incorporated into these computational frameworks.

ParameterDescriptionValueUnit
DPP4 Concentration (Plasma)Median concentration of Dipeptidyl peptidase-4 in plasma.913ng/mL
DPP4 Molecular WeightMolecular weight of Dipeptidyl peptidase-4.175kDa

Modeling the this compound Effect on Insulin Secretion

Mathematical models have also been instrumental in quantifying the "this compound effect" – the potentiation of glucose-stimulated insulin secretion by this compound hormones. These models can dissect the relative contributions of GLP-1 and GIP to this effect and how their actions may be altered in pathological states.

Models have been developed to simulate the response to an oral glucose tolerance test (OGTT), incorporating the influence of incretins on insulin secretion. researchgate.netphysiology.org These models can estimate parameters related to beta-cell function, insulin sensitivity, and the magnitude of the this compound effect from clinical data. physiology.org For instance, one study using such a model found that the parameter for this compound-dependent insulin secretion was significantly different between control subjects and individuals with type 2 diabetes. physiology.org

Research has also focused on the distinct mechanisms of action of GIP and GLP-1. researchgate.net Modeling studies have suggested that the insulinotropic effect of GIP saturates at relatively low concentrations, while the effect of GLP-1 increases more linearly over a wider range of concentrations. researchgate.net This finding, supported by a literature search of in vivo data, may help explain the different therapeutic efficacies of the two incretins. researchgate.net

The following table presents findings from a modeling study that quantified the potentiation of insulin secretion by GIP and GLP-1.

This compound HormoneConditionInsulin Secretion Potentiation
GIPNormal Glucose ToleranceReaches a plateau at ~2-fold potentiation
GLP-1Normal Glucose ToleranceIncreases linearly with concentration
GIPType 2 DiabetesReduced by ~50%
GLP-1Type 2 DiabetesReduced by ~40%

Simulating Cellular and Subcellular Events

At a more granular level, computational models are used to investigate the cellular and subcellular signaling pathways activated by this compound hormones. Mathematical models of electrical activity in L-cells, for example, can help to understand how glucose sensing is transduced into GLP-1 secretion. plos.org These models can explore the interplay between different glucose-sensing mechanisms, such as sodium-glucose co-transporters (SGLTs) and ATP-sensitive potassium (K(ATP)) channels. plos.org

Furthermore, models of intracellular signaling cascades, such as the cyclic AMP (cAMP) pathway, are being developed to understand the dynamic cellular responses to GLP-1 receptor agonists. nih.gov These models can help to decipher how different ligands produce distinct signaling patterns in various cell types, such as pancreatic beta-cells and neurons. nih.gov

In Silico Drug Discovery and Development

Computational modeling is also playing an increasingly important role in drug discovery. In silico screening of large compound libraries against three-dimensional structural models of this compound receptors can identify potential new drug candidates. oatext.com For example, homology modeling and conformational sampling techniques have been used to build a 3D structure of the transmembrane domain of the GLP-1 receptor. oatext.com This model was then used to computationally screen for small-molecule agonists, leading to the identification of novel compounds with the potential for therapeutic development. oatext.com

The integration of these various modeling approaches, from the whole-body to the molecular level, provides a powerful framework for advancing our understanding of this compound biology and for the rational design of new therapies.

Future Directions and Emerging Research Avenues in Incretin Science

Elucidating Unresolved Molecular Mechanisms of Incretin Action and Signaling

Despite decades of research, fundamental aspects of this compound receptor signaling remain to be fully elucidated. A key area of investigation is the differential signaling pathways activated by GLP-1 and GIP and how these pathways are altered in disease states.

One of the significant unresolved questions revolves around the Gαs to Gαq signaling switch observed for the GLP-1 receptor (GLP-1R). nih.gov Under certain conditions, the GLP-1R can shift from its canonical Gαs-mediated signaling, which primarily increases intracellular cyclic AMP (cAMP), to a Gαq-mediated pathway. The precise triggers for this switch and its physiological and pathological consequences are not yet fully understood. Further research is needed to determine whether this switch represents a compensatory mechanism in states of insulin (B600854) resistance or a contributor to β-cell dysfunction.

Another area of active debate is the therapeutic potential of targeting the GIP receptor (GIPR). nih.gov While GIP is a potent this compound in healthy individuals, its insulinotropic effect is blunted in type 2 diabetes. This has led to a controversy regarding whether GIPR agonism or antagonism would be more beneficial in this patient population. Some studies suggest that GIPR agonism could restore β-cell function, while others propose that GIPR antagonism might prevent the pro-glucagonotropic effects of GIP, thereby improving glycemic control. e-enm.org The development of dual and triple agonists that include GIPR agonism has shown significant efficacy, suggesting a complex interplay between these receptors. nih.govnih.gov

Strategies for Modulating Endogenous this compound Production and Secretion

Enhancing the body's own production and secretion of incretins represents a promising therapeutic avenue. This can be achieved by identifying novel stimuli for this compound release and by developing therapies that target the number and function of this compound-expressing cells.

Identifying Novel Stimuli for this compound Release

While the stimulatory effects of nutrients like glucose, fats, and proteins on this compound release are well-established, research is now focusing on non-nutrient stimuli that can modulate the secretion of GLP-1 and GIP.

Bile acids have emerged as significant regulators of this compound secretion. They have been shown to stimulate GLP-1 release through the activation of the Takeda G protein-coupled receptor 5 (TGR5) on L-cells. pace-cme.org This provides a mechanistic link between lipid digestion, bile acid circulation, and glucose homeostasis.

Short-chain fatty acids (SCFAs) , produced by the gut microbiota from the fermentation of dietary fiber, are another class of potent stimuli for this compound release. prnewswire.com SCFAs can activate free fatty acid receptors 2 and 3 (FFAR2 and FFAR3) on enteroendocrine L-cells, leading to GLP-1 secretion. researchgate.net This highlights the crucial role of the gut microbiome in regulating host metabolism through this compound pathways.

The role of sweeteners in stimulating this compound release remains a topic of investigation. While some in vitro studies suggested that artificial sweeteners could trigger this compound secretion, in vivo studies in humans have yielded conflicting results, with many showing no significant effect on GLP-1 or GIP levels.

Therapies Targeting the Number and Function of this compound-Expressing Cells

Increasing the population and enhancing the function of this compound-producing K-cells (which primarily secrete GIP) and L-cells (which primarily secrete GLP-1) is a novel therapeutic strategy.

Research has shown that short-chain fatty acids not only stimulate this compound secretion but can also increase the number of L-cells in the gut. prnewswire.com This effect is mediated, in part, by the upregulation of transcription factors involved in the differentiation of intestinal stem cells into the endocrine lineage. prnewswire.com

Several transcription factors are crucial for the development and function of enteroendocrine cells. For instance, Neurogenin 3 (Ngn3) is essential for the differentiation of all enteroendocrine cells, while other factors like Pax4, Pax6, and Isl1 play roles in specifying the hormone expression profile of these cells. nih.gov Targeting these pathways could potentially lead to an increase in the number of functional L- and K-cells.

Advanced this compound Analogues and Multi-Receptor Agonists

The development of synthetic this compound analogues has revolutionized the treatment of type 2 diabetes and obesity. The next generation of these therapies focuses on multi-receptor agonism and refining the structure-activity relationships for enhanced efficacy.

Deeper Understanding of Dual and Triple Receptor Agonism Beyond GLP-1/GIP

The success of dual GLP-1/GIP receptor agonists, such as Tirzepatide, has spurred interest in developing molecules that target additional receptors. dovepress.com A key addition to this multi-agonist approach is the glucagon (B607659) receptor (GCGR).

Dual GLP-1/glucagon receptor agonists , such as Mazdutide and Cotadutide, are in development and have shown promise in clinical trials. researchgate.netpnas.org The rationale behind this combination is to leverage the anorectic and insulinotropic effects of GLP-1 with the energy expenditure-increasing and lipolytic effects of glucagon. prnewswire.com The challenge lies in balancing the hyperglycemic potential of glucagon with the glucose-lowering effects of GLP-1.

Compound ClassExample(s)Targeted ReceptorsRationale
Dual GLP-1/GIP Agonist TirzepatideGLP-1R, GIPRCombines the potent effects of GLP-1 with the potentially restorative actions of GIP on β-cell function.
Dual GLP-1/Glucagon Agonist Mazdutide, CotadutideGLP-1R, GCGRMerges the glucose-lowering and appetite-suppressing effects of GLP-1 with the metabolic rate-increasing properties of glucagon.
Triple GIP/GLP-1/Glucagon Agonist RetatrutideGIPR, GLP-1R, GCGRAims for a synergistic effect by targeting three key metabolic hormones for comprehensive management of type 2 diabetes and obesity.

Structure-Activity Relationship Refinements for Enhanced Efficacy

The efficacy and duration of action of this compound analogues are heavily dependent on their molecular structure. Ongoing research is focused on refining these structures to optimize their therapeutic profiles.

A key strategy for prolonging the half-life of this compound analogues is the addition of a fatty acid moiety . This modification allows the peptide to bind to albumin in the bloodstream, creating a circulating reservoir and protecting it from degradation and renal clearance. nih.gov The length and composition of this fatty acid chain can be fine-tuned to achieve the desired pharmacokinetic profile. researchgate.net For example, the C20 fatty diacid moiety in Tirzepatide contributes to its once-weekly dosing schedule. nih.gov

Integration of this compound Biology with Artificial Intelligence and Personalized Medicine

The convergence of artificial intelligence (AI) and personalized medicine is poised to revolutionize the application of this compound-based therapies. AI algorithms are being developed to analyze vast datasets from clinical trials and real-world evidence to identify patient subgroups that are most likely to respond favorably to specific this compound mimetics. This approach considers individual genetic, phenotypic, and cardiometabolic profiles to tailor treatment strategies. patsnap.com

Furthermore, AI can be instrumental in predicting the risk of potential adverse events, such as pancreatitis or certain cancers, in individual patients. By integrating genomic, proteomic, and metabolomic data, machine learning models can identify biomarkers that signal an increased risk, allowing for more precise and personalized risk-benefit assessments. This will facilitate a shift from a "one-size-fits-all" approach to a more nuanced and individualized therapeutic strategy. patsnap.com

Exploring this compound System Beyond Glycemic Control (Non-clinical aspects)

Recent research has illuminated the pleiotropic effects of incretins, extending far beyond their established role in glucose homeostasis. nih.gov These non-glycemic actions present exciting opportunities for therapeutic interventions in a range of metabolic and cardiovascular conditions.

This compound-based therapies have demonstrated significant effects on lipid metabolism. nih.govresearchgate.net They have been shown to modulate various steps of lipid homeostasis, which can help normalize fat metabolism in conjunction with glycemic control. nih.gov Specifically, glucagon-like peptide-1 (GLP-1) has been observed to inhibit lipolysis and promote lipogenic pathways at low concentrations. nih.gov These effects on lipid metabolism may contribute to the prevention of diabetes-related complications such as diabetic nephropathy and beta-cell dysfunction. nih.gov

Moreover, preclinical studies suggest that this compound-based therapies can influence skeletal muscle health by modulating pathways involved in mitochondrial biogenesis and regenerative processes. mdpi.com These findings open up new avenues for investigating the potential of incretins in addressing muscle-related comorbidities in metabolic diseases.

A substantial body of preclinical evidence points to the cardioprotective actions of this compound-based therapies. oup.comnih.gov Both GLP-1 receptor activation and dipeptidyl peptidase-4 (DPP-4) inhibition have been shown to exert multiple beneficial effects in models of cardiovascular dysfunction. oup.com These effects are mediated through various mechanisms, including improvements in myocardial and endothelial function, reduction of inflammation, and beneficial changes in lipid profiles. nih.govoup.com

Preclinical studies in atherosclerosis-prone mouse models have demonstrated that GLP-1 receptor agonists like liraglutide (B1674861) and semaglutide can significantly reduce the development of atherosclerotic plaque lesions. mdpi.com One proposed mechanism for this is the alteration of the local paracrine environment of the coronary arteries to be less thrombotic and inflammatory. mdpi.com Furthermore, in vitro studies have shown that these agents can protect mitochondria within cardiomyocytes from damage induced by inflammatory stimuli and lipotoxicity. mdpi.com While the translation of these preclinical findings to clinical practice is ongoing, they provide a strong rationale for the observed cardiovascular benefits in large-scale outcome trials. nih.govnih.govsochob.cl

The relationship between this compound-based therapies and cancer risk is an area of active investigation and debate. ekb.eg While some concerns have been raised, particularly regarding pancreatic and thyroid cancers, numerous meta-analyses and retrospective studies have not found a definitive correlation between this compound-based therapy and an increased risk of pancreatitis or cancer. ekb.eg

Current research is focused on elucidating the underlying mechanisms by which incretins might influence carcinogenesis. unthsc.edu Preclinical data has shown that GLP-1 activation can stimulate the development of C-cell hyperplasia and medullary thyroid carcinoma in animal models. However, results from large clinical trials have shown that the number of malignancies in patients treated with DPP-4 inhibitors was similar to that in placebo groups. Some studies even suggest protective effects against certain cancers, such as prostate, colorectal, and breast cancers. mdpi.comnih.gov The National Cancer Institute has invited research applications to address the mechanisms by which this compound mimetics impact cancer risk, highlighting the importance of this research area. unthsc.edu

Table 1: Summary of Research Findings on Incretins and Cancer Risk

Cancer TypeResearch Findings
Pancreatic Cancer Case reports exist, but meta-analyses have not shown an increased incidence with this compound-based therapies. ekb.eg
Thyroid Cancer Controversial; some studies suggest an increased risk with GLP-1 receptor agonists, while others do not. ekb.egmdpi.comnih.govresearchgate.net
Colorectal Cancer Some studies suggest a protective effect. mdpi.comnih.gov
Prostate Cancer Some studies suggest a protective effect. mdpi.comnih.gov
Breast Cancer A meta-analysis found no significant increase in breast cancer incidence with this compound-based therapies. ijdrug.com

Novel Therapeutic Targets within the this compound System

Research into the this compound system continues to uncover novel therapeutic targets for metabolic diseases. nih.gov Beyond the well-established GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, other G protein-coupled receptors (GPCRs) are being investigated for their role in glucose homeostasis and energy metabolism. patsnap.com

Dual and triple agonists that target multiple receptors simultaneously are a particularly promising area of development. dovepress.commdpi.com For instance, tirzepatide, a dual agonist for GIP and GLP-1 receptors, has demonstrated superior efficacy in glycemic control and weight reduction compared to selective GLP-1 receptor agonists. mdpi.commdpi.com Other novel combinations being explored include dual agonists for GLP-1 and glucagon receptors, and even triple agonists targeting GLP-1, GIP, and glucagon receptors. dovepress.com These multi-agonist approaches aim to harness the synergistic effects of different signaling pathways to achieve greater therapeutic benefit. mdpi.com

Enhancing this compound Stability and Bioavailability beyond DPP-4 Inhibition

A major challenge in the therapeutic application of native this compound hormones is their rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). diabetesjournals.orgmdpi.com While DPP-4 inhibitors effectively prolong the action of endogenous incretins, researchers are exploring alternative strategies to enhance this compound stability and bioavailability. nih.gov

One approach involves chemical modifications to the this compound peptide structure to make it resistant to DPP-4 cleavage. nih.gov For example, amino acid substitutions at key positions can prevent enzymatic degradation without compromising receptor binding and activation. Another strategy is the development of long-acting formulations that provide sustained release of the this compound mimetic over an extended period. This has led to the development of once-daily and even once-weekly injectable formulations. nih.gov

More recently, efforts have focused on developing oral formulations of this compound-based drugs. This has been a significant challenge due to the poor oral bioavailability of peptides. Novel delivery systems, such as nanocarriers, are being investigated to protect the peptide from degradation in the gastrointestinal tract and enhance its absorption. bmj.com One innovative nanosystem has been shown to not only increase the oral bioavailability of a GLP-1 analogue but also to trigger endogenous GLP-1 secretion, leading to synergistic therapeutic effects. bmj.com

Q & A

Q. How is the incretin effect quantified in human studies, and what methodological approaches are standard?

The this compound effect is measured by comparing insulin secretion during oral glucose tolerance tests (OGTT) to isoglycemic intravenous glucose infusions (IIGI). Subjects undergo both procedures, with the this compound effect calculated as: This compound Effect (%)=100×Insulin Secretion (OGTT)Insulin Secretion (IIGI)Insulin Secretion (OGTT)\text{this compound Effect (\%)} = 100 \times \frac{\text{Insulin Secretion (OGTT)} - \text{Insulin Secretion (IIGI)}}{\text{Insulin Secretion (OGTT)}}

This method reveals impaired this compound effects in type 2 diabetes (T2DM), where responses are reduced by \sim30–60% compared to healthy controls .

Q. What experimental models are used to differentiate GLP-1 and GIP activity in T2DM?

Hyperglycemic clamps with exogenous GLP-1 or GIP infusions under controlled glucose levels are employed. Studies show GLP-1 retains \sim71% of its insulinotropic activity in T2DM, while GIP’s efficacy drops by 54%, linked to β-cell dysfunction . Parallel measurements of glucagon suppression (significant with GLP-1 but absent with GIP) further distinguish their roles .

Q. How do researchers control for confounding variables like obesity in this compound studies?

Multivariate linear regression adjusts for BMI, glucose tolerance, and age. For example, obesity independently reduces the this compound effect by 20–30% in both normoglycemic and diabetic cohorts, even after accounting for hyperglycemia . Stratification by BMI tertiles or matched cohorts (e.g., gastric bypass vs. diet-induced weight loss) isolates obesity-specific effects .

Advanced Research Questions

Q. Why do clinical trials report contradictory efficacy outcomes for GLP-1 analogues vs. DPP4 inhibitors?

Meta-analyses reveal GLP-1 analogues reduce HbA1c by −0.97% (vs. placebo) and induce weight loss (−1.4 to −4.8 kg), while DPP4 inhibitors lower HbA1c by −0.74% but are weight-neutral. Discrepancies arise from trial duration (most ≤30 weeks), gastrointestinal side effects (3× higher with GLP-1), and heterogeneity in patient β-cell reserve . Long-term studies (>1 year) are needed to resolve durability contradictions .

Q. What methodological challenges arise when modeling the this compound effect from single-day OGTT data?

Traditional two-day OGTT/IIGI protocols are resource-intensive. Emerging approaches use mathematical models (e.g., C-peptide deconvolution, β-cell glucose sensitivity curves) to estimate this compound effects from OGTT data alone. However, these models require validation against gold-standard IIGI results and may underestimate delayed gastric emptying or α-cell dysregulation in T2DM .

Q. How do obesity and hyperglycemia independently impair the this compound effect?

this compound effect impairment is additive: each 1 kg/m² BMI increase reduces the effect by 1.2%, while each 1 mM rise in 2-hour glucose reduces it by 8.5%. Mechanistically, obesity blunts GLP-1 secretion and β-cell glucose sensitivity, while hyperglycemia downregulates GIP receptor expression. Tracer studies confirm oral glucose appearance rates are similar in T2DM and controls, excluding malabsorption as a factor .

Q. What experimental designs are optimal for comparing surgical vs. pharmacological this compound modulation?

Matched-cohort studies with equivalent weight loss (e.g., gastric bypass vs. hypocaloric diet) control for confounding metabolic improvements. Post-intervention, GLP-1 levels increase 6× and the this compound effect 5× after surgery, but not after diet, highlighting surgery-specific mechanisms (e.g., duodenal exclusion). Isoglycemic clamps with dual-tracer glucose kinetics further dissect insulin secretion and hepatic glucose output .

Q. How do genetic variants like TCF7L2 rs7903146 influence this compound effect heterogeneity?

Despite TCF7L2’s association with T2DM risk, multivariate analyses show no direct genotype effect on this compound effect magnitude after adjusting for BMI and glucose tolerance. However, in metabolically impaired carriers (obesity/IGT), the effect is reduced by 12–15%, suggesting gene-environment interactions. Power calculations indicate ≥100 participants are needed to detect subtler genetic contributions .

Methodological Recommendations

  • Data Contradiction Analysis : Use sensitivity analyses to exclude outliers (e.g., pancreatitis history in safety studies) and subgroup stratification (e.g., baseline HbA1c >8% vs. <7%) .
  • Safety Assessment : Combine preclinical models (rodent pancreata histology for cancer risk) with post-marketing surveillance databases to evaluate pancreatitis and cardiovascular outcomes .
  • Statistical Tools : Apply partial correlations to disentangle BMI/glucose effects and mixed-effects models for longitudinal this compound hormone trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.